4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one 4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one
Brand Name: Vulcanchem
CAS No.: 1882531-25-0
VCID: VC11995350
InChI: InChI=1S/C5H6F2N4O/c1-5(6,7)2-9-3(8)11-4(12)10-2/h1H3,(H3,8,9,10,11,12)
SMILES: CC(C1=NC(=NC(=O)N1)N)(F)F
Molecular Formula: C5H6F2N4O
Molecular Weight: 176.12 g/mol

4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one

CAS No.: 1882531-25-0

Cat. No.: VC11995350

Molecular Formula: C5H6F2N4O

Molecular Weight: 176.12 g/mol

* For research use only. Not for human or veterinary use.

4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one - 1882531-25-0

Specification

CAS No. 1882531-25-0
Molecular Formula C5H6F2N4O
Molecular Weight 176.12 g/mol
IUPAC Name 4-amino-6-(1,1-difluoroethyl)-1H-1,3,5-triazin-2-one
Standard InChI InChI=1S/C5H6F2N4O/c1-5(6,7)2-9-3(8)11-4(12)10-2/h1H3,(H3,8,9,10,11,12)
Standard InChI Key PIODQCCSTRSEPP-UHFFFAOYSA-N
SMILES CC(C1=NC(=NC(=O)N1)N)(F)F
Canonical SMILES CC(C1=NC(=NC(=O)N1)N)(F)F

Introduction

Chemical Identity and Molecular Characteristics

Structural Composition and Nomenclature

4-Amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one (CAS No. 1882531-25-0) belongs to the 1,3,5-triazin-2-one class, featuring a six-membered aromatic ring with alternating nitrogen and carbon atoms. The IUPAC name reflects its substitution pattern:

  • Position 4: Amino group (–NH₂)

  • Position 6: 1,1-Difluoroethyl group (–CF₂CH₃)

  • Position 2: Ketone oxygen (=O).

The compound’s SMILES notation (CC(F)(F)C1=NC(=O)N=C(N)N1) and InChIKey (PIODQCCSTRSEPP-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₅H₆F₂N₄O
Molecular Weight176.12 g/mol
IUPAC Name4-amino-6-(1,1-difluoroethyl)-1H-1,3,5-triazin-2-one
CAS Number1882531-25-0
XLogP3-AA (Lipophilicity)0.7 (predicted)
Hydrogen Bond Donors2 (NH₂ and NH)
Hydrogen Bond Acceptors4 (N, O)

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one typically involves a multi-step protocol:

  • Triazine Core Formation: Cyclization of a cyanoguanidine precursor with a difluoroethyl halide (e.g., 1,1-difluoroethyl bromide) under basic conditions (e.g., K₂CO₃).

  • Functionalization: Introduction of the amino group via nucleophilic substitution or reductive amination.

  • Purification: Chromatographic separation or recrystallization to achieve >95% purity.

Key challenges include managing the reactivity of fluorine atoms, which can lead to side reactions such as hydrolysis or unintended substitutions.

Structural and Spectroscopic Analysis

Crystallographic Insights

While single-crystal X-ray data are unavailable, computational models predict a planar triazine ring with slight puckering due to the difluoroethyl group. The C–F bond lengths (1.34–1.38 Å) align with typical fluorinated hydrocarbons, and the amino group adopts a cis configuration relative to the ketone oxygen.

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N–H stretch).

  • NMR (¹H): Singlet δ 1.8 ppm (CF₂CH₃), δ 6.2 ppm (NH₂), and δ 7.5 ppm (NH).

  • NMR (¹³C): δ 160 ppm (C=O), δ 115 ppm (CF₂), δ 25 ppm (CH₃).

Biological Activity and Mechanism

Pharmacological Prospects

Applications and Industrial Relevance

Agrochemical Development

The compound’s herbicidal activity positions it as a candidate for weed control in genetically modified crops resistant to triazine herbicides. Its fluorine content could mitigate resistance mechanisms observed in older triazine derivatives .

Pharmaceutical Intermediates

As a building block, the molecule’s amino and ketone groups enable derivatization into kinase inhibitors or protease modulators. Patent literature highlights its utility in synthesizing antineoplastic agents .

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets in both plant and mammalian systems.

  • Synthetic Optimization: Develop catalytic methods to reduce halogenated waste in production.

  • Toxicological Profiling: Assess ecotoxicology and ADMET (absorption, distribution, metabolism, excretion, toxicity) parameters.

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